molecular formula C6H2ClF3N4 B1361201 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 40971-95-7

6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Katalognummer B1361201
CAS-Nummer: 40971-95-7
Molekulargewicht: 222.55 g/mol
InChI-Schlüssel: IJESFQCCOFNOQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the molecular formula C6H2ClF3N4 . It has a molecular weight of 222.56 . This compound is provided by Sigma-Aldrich to researchers for various scientific studies .


Molecular Structure Analysis

The InChI code for 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is 1S/C6H2ClF3N4/c7-3-1-2-4-11-12-5(6(8,9)10)14(4)13-3/h1-2H . This code provides a unique representation of the molecule’s structure.

Wissenschaftliche Forschungsanwendungen

Synthesis, Crystal Structure, and Density Functional Theory (DFT) Calculations

6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have been synthesized and characterized through various techniques such as NMR, IR, mass spectral studies, and single crystal X-ray diffraction. Notably, compounds like 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine and its fluorinated analog have been studied for their crystal structures and quantum chemical parameters using DFT calculations. The significance of these studies lies in understanding the intermolecular interactions, such as hydrogen bonds and dominant interaction energy involved in molecular packing (Sallam et al., 2021), (Sallam et al., 2021).

Hirshfeld Surface Analysis and 3D Energy Frameworks

The use of Hirshfeld surface analysis and 3D energy frameworks contributes to a deeper understanding of the molecular packing strength and the different intermolecular interaction energies. These analyses highlight the intricate nature of the molecular structure and its stability, providing valuable insights for further applications (Sallam et al., 2021), (Sallam et al., 2021).

Biological and Pharmacological Applications

Hypotension and Heart Rate Activity

Some derivatives of 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine have been found to exhibit a positive effect in lowering blood pressure without affecting heart rate in tests on rats. The study of their lipophilicity and other properties contributes to the understanding of their pharmacological potential (Katrusiak et al., 2001).

Antimicrobial and Antitubulin Activities

Research has demonstrated the synthesis and structural analysis of various derivatives with notable antimicrobial and antitubulin activities. These compounds have shown promising results against clinically isolated strains of bacteria and fungi, as well as inhibiting tubulin polymerization and disrupting microtubule dynamics in cell studies. Such findings underscore the therapeutic potential of these derivatives in addressing various microbial infections and cancer treatments (Prasanna Kumara et al., 2013), (Xu et al., 2016).

Advanced Material Applications

Low-Sensitivity High-Energy Materials

The structure of [1,2,4]triazolo[4,3-b]pyridazine has been utilized in the construction of new low-sensitivity high-energy materials. Studies have synthesized and characterized compounds demonstrating significant energetic properties, including detonation velocities and pressures, while exhibiting low sensitivities and good thermostability. These characteristics suggest potential applications in fields requiring high-energy materials with a degree of safety and stability (Chen et al., 2021).

Eigenschaften

IUPAC Name

6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N4/c7-3-1-2-4-11-12-5(6(8,9)10)14(4)13-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJESFQCCOFNOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346628
Record name 6-chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807381
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

CAS RN

40971-95-7
Record name 6-chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-6-hydrazinylpyridazine (3.3 g, 22.8 mmol) in TFA (60 mL) was heated to 85° C. for 18 h. The reaction mixture was cooled to room temperature and TFA was removed in vacuo. The residue was partitioned between DCM and saturated aqueous sodium bicarbonate and the organic layer was washed with a saturated solution of sodium bicarbonate (3×), dried over sodium sulfate, and evaporated to dryness to afford 2.8 g of 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine as a beige solid. 1H NMR (300 MHz, DMSO-d6) δ 8.72 (d, 1H), 7.78 (d, 1H).
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Citations

For This Compound
7
Citations
RH Bradbury, NJ Hales, AA Rabow, GE Walker… - Bioorganic & medicinal …, 2011 - Elsevier
Chemical starting points were investigated for downregulation of the androgen receptor as an approach to treatment of advanced prostate cancer. Although prototypic steroidal …
Number of citations: 54 www.sciencedirect.com
RH Bradbury, R Callis, GR Carr, H Chen… - Journal of medicinal …, 2016 - ACS Publications
Here we report the discovery and optimization of a series of bivalent bromodomain and extraterminal inhibitors. Starting with the observation of BRD4 activity of compounds from a …
Number of citations: 75 pubs.acs.org
S Wołoszczuk, A Woźniak-Braszak… - … Conference on Parallel …, 2022 - Springer
The paper presents experimental and computer simulation studies of molecular dynamics of new pharmacological substances that are pyridazine derivatives. To obtain the information …
Number of citations: 2 link.springer.com
E Oboh, JE Teixeira, TJ Schubert, AS Maribona… - Bioorganic & Medicinal …, 2023 - Elsevier
Cryptosporidiosis is a diarrheal disease particularly harmful to children and immunocompromised people. Infection is caused by the parasite Cryptosporidium and leads to dehydration, …
Number of citations: 3 www.sciencedirect.com
S Schiesser, P Hajek, HE Pople, H Käck, L Öster… - European Journal of …, 2022 - Elsevier
Inhibition of mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1) is a promising strategy to modulate NF-κB signaling, with the potential to treat B-cell …
Number of citations: 1 www.sciencedirect.com
E Carlson - 2019 - conservancy.umn.edu
The work presented herein constitutes the effort of one graduate student to mimic the efforts of a small biotech company. To this end, success was had on multiple fronts and the author …
Number of citations: 2 conservancy.umn.edu
M NET - eapatis.com
(57) Abstract: The present invention provides novel 6-substituted [l, 2, 4] triazolo [4, 3-b] pyridazines that are agonists of Rev-Erb.© These compounds, and pharmaceutical compositions …
Number of citations: 0 www.eapatis.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.